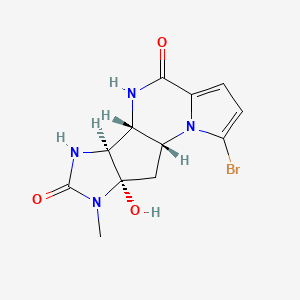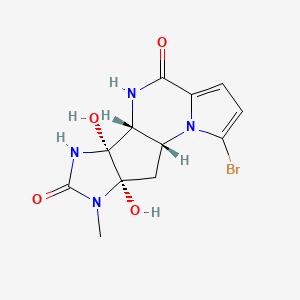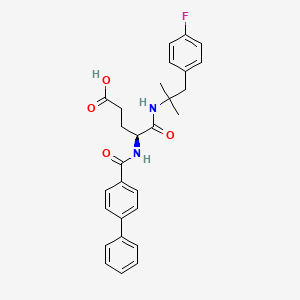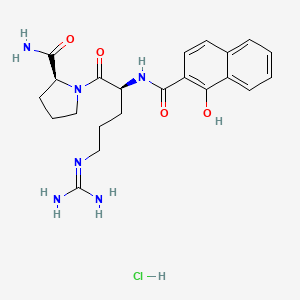
N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride
描述
APC-366,也称为 (S)-1-((S)-5-胍基-2-(1-羟基-2-萘酰胺基)戊酰基)吡咯烷-2-甲酰胺,是一种选择性竞争性抑制剂,靶向肥大细胞胰蛋白酶。肥大细胞胰蛋白酶是一种丝氨酸蛋白酶,参与过敏性哮喘和其他过敏反应的病理生理过程。 APC-366 在过敏性哮喘的实验模型中显示出疗效,可抑制抗原诱导的早期哮喘反应、晚期哮喘反应和支气管高反应性 .
准备方法
合成路线和反应条件: APC-366 的合成涉及 (S)-5-胍基-2-(1-羟基-2-萘酰胺基)戊酸与 (S)-吡咯烷-2-甲酰胺的偶联。该反应通常需要使用偶联试剂,如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt),以促进酰胺键的形成。 反应在无水条件下和低温下进行,以防止副反应 .
工业生产方法: APC-366 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 最终产品通常使用色谱技术进行纯化,并冻干得到白色固体 .
化学反应分析
反应类型: APC-366 主要由于存在胍基和萘酰胺基等反应性官能团而发生取代反应。由于其极性,它还可以参与氢键和静电相互作用。
常用试剂和条件:
取代反应: 常用试剂包括胺类和硫醇类等亲核试剂。反应通常在二甲基亚砜 (DMSO) 或水等极性溶剂中进行。
氢键: APC-366 可以与其他分子形成氢键,这对其生物活性至关重要。
主要产物: 这些反应形成的主要产物取决于所用试剂的具体情况。 例如,用胺进行取代会形成新的酰胺键 .
科学研究应用
作用机制
APC-366 通过选择性抑制肥大细胞胰蛋白酶来发挥其作用。抑制是通过在抑制剂和酶之间形成不可水解的共价加合物来实现的。这涉及 APC-366 的羟基萘基的缓慢异构化,然后是胰蛋白酶氨基酸侧链的亲核攻击。 结果是胰蛋白酶失活,从而防止组胺和其他炎症介质从肥大细胞释放 .
类似化合物:
甲磺酸加贝酯: 另一种丝氨酸蛋白酶抑制剂,用于治疗急性胰腺炎和弥散性血管内凝血。
甲磺酸萘莫司他: 一种合成的丝氨酸蛋白酶抑制剂,具有抗凝血和抗炎特性。
甲磺酸卡莫司他: 一种丝氨酸蛋白酶抑制剂,用于治疗慢性胰腺炎和术后反流性食管炎
比较: APC-366 在选择性抑制肥大细胞胰蛋白酶方面独树一帜,而其他类似化合物如甲磺酸加贝酯、甲磺酸萘莫司他和甲磺酸卡莫司他具有更广泛的抑制谱,影响多种丝氨酸蛋白酶。 这种选择性使得 APC-366 在研究和潜在治疗肥大细胞胰蛋白酶起关键作用的过敏性疾病方面特别有价值 .
相似化合物的比较
Gabexate mesylate: Another serine protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation.
Nafamostat mesylate: A synthetic serine protease inhibitor with anticoagulant and anti-inflammatory properties.
Camostat mesylate: A serine protease inhibitor used in the treatment of chronic pancreatitis and postoperative reflux esophagitis
Comparison: APC-366 is unique in its selective inhibition of mast cell tryptase, whereas other similar compounds like gabexate mesylate, nafamostat mesylate, and camostat mesylate have broader inhibitory profiles affecting multiple serine proteases. This selectivity makes APC-366 particularly valuable for studying and potentially treating allergic diseases where mast cell tryptase plays a critical role .
属性
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4.ClH/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPTTJTHFFFJF-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939129 | |
| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178925-65-0 | |
| Record name | APC 366 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178925650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APC-366 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGP1HP0WBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)


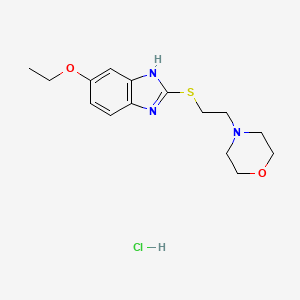
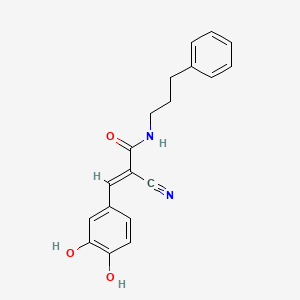
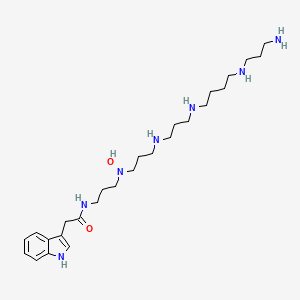
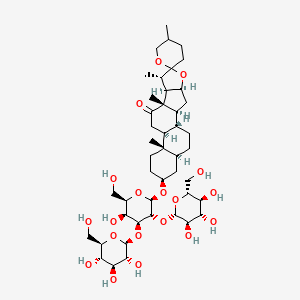
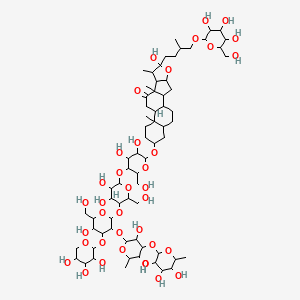
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
